molecular formula C14H24ClN B14133674 N,N-dibutylaniline;hydrochloride CAS No. 88990-56-1

N,N-dibutylaniline;hydrochloride

Cat. No.: B14133674
CAS No.: 88990-56-1
M. Wt: 241.80 g/mol
InChI Key: XOCWJVUBGXBFLW-UHFFFAOYSA-N
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Description

N,N-Dibutylaniline;hydrochloride is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to N,N-dibutylaniline .

Industrial Production Methods

In industrial settings, N,N-dibutylaniline is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibutylaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutylaniline;hydrochloride is unique due to its longer alkyl chains, which impart different physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .

Properties

CAS No.

88990-56-1

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

N,N-dibutylaniline;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;/h7-11H,3-6,12-13H2,1-2H3;1H

InChI Key

XOCWJVUBGXBFLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1.Cl

Origin of Product

United States

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